molecular formula C6H3IN2O4 B14848876 6-Iodo-4-nitropyridine-2-carboxylic acid CAS No. 1393575-77-3

6-Iodo-4-nitropyridine-2-carboxylic acid

Katalognummer: B14848876
CAS-Nummer: 1393575-77-3
Molekulargewicht: 294.00 g/mol
InChI-Schlüssel: VUOFVHJLWFVBPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodo-4-nitropyridine-2-carboxylic acid is a heterocyclic organic compound that features both iodine and nitro functional groups attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-nitropyridine-2-carboxylic acid typically involves the iodination and nitration of pyridine derivatives. One common method is the iodination of 4-nitropyridine-2-carboxylic acid using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. This often involves the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

6-Iodo-4-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 6-Iodo-4-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Iodo-4-nitropyridine-2-carboxylic acid is unique due to the presence of both iodine and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Eigenschaften

CAS-Nummer

1393575-77-3

Molekularformel

C6H3IN2O4

Molekulargewicht

294.00 g/mol

IUPAC-Name

6-iodo-4-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3IN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11)

InChI-Schlüssel

VUOFVHJLWFVBPO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1C(=O)O)I)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.